Cas no 1094511-56-4 (6-methyl-a-oxo-1H-Indole-3-acetic acid)

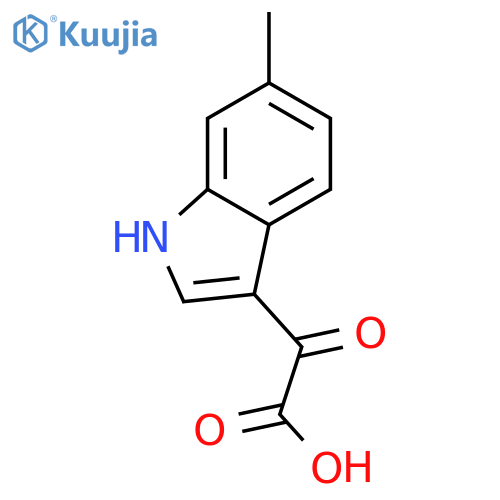

1094511-56-4 structure

商品名:6-methyl-a-oxo-1H-Indole-3-acetic acid

6-methyl-a-oxo-1H-Indole-3-acetic acid 化学的及び物理的性質

名前と識別子

-

- 6-methyl-a-oxo-1H-Indole-3-acetic acid

- 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

- AKOS009345671

- MFCD11212294

- SCHEMBL1558890

- CS-0441051

- AC2902

- 1H-Indole-3-aceticacid,6-methyl-alpha-oxo-

- 1094511-56-4

- 1H-Indole-3-acetic acid, 6-methyl-alpha-oxo-

- 2-(6-methyl-1H-indol-3-yl)-2-oxoacetic acid

- 2-(6-Methyl-3-indolyl)-2-oxoaceticAcid

- SY058650

- (6-METHYL-1H-INDOL-3-YL)(OXO)ACETIC ACID

-

- MDL: MFCD11212294

- インチ: InChI=1S/C11H9NO3/c1-6-2-3-7-8(10(13)11(14)15)5-12-9(7)4-6/h2-5,12H,1H3,(H,14,15)

- InChIKey: SHACSGWPJUPEEH-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)O

計算された属性

- せいみつぶんしりょう: 203.058243149Da

- どういたいしつりょう: 203.058243149Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 70.2Ų

6-methyl-a-oxo-1H-Indole-3-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D776896-1g |

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid |

1094511-56-4 | 95% | 1g |

$605 | 2025-02-18 | |

| eNovation Chemicals LLC | D776896-1g |

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid |

1094511-56-4 | 95% | 1g |

$605 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511718-1g |

2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid |

1094511-56-4 | 98% | 1g |

¥5544.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D776896-1g |

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid |

1094511-56-4 | 95% | 1g |

$605 | 2024-07-20 |

6-methyl-a-oxo-1H-Indole-3-acetic acid 関連文献

-

Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

5. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831

1094511-56-4 (6-methyl-a-oxo-1H-Indole-3-acetic acid) 関連製品

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1094511-56-4)6-methyl-a-oxo-1H-Indole-3-acetic acid

清らかである:99%

はかる:1g

価格 ($):527.0